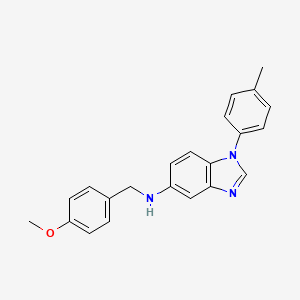
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea, also known as GW-501516 or Cardarine, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies.
Mécanisme D'action
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This leads to an increase in the expression of genes that are involved in lipid metabolism and energy expenditure. As a result, the body is able to burn more fat and produce more energy, which can lead to improvements in metabolic health and endurance performance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to increase fatty acid oxidation in skeletal muscle, improve glucose tolerance, and reduce inflammation in the body. It has also been shown to improve endurance performance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea in lab experiments is its ability to activate PPARδ selectively. This allows researchers to study the specific effects of PPARδ activation on various physiological processes. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea. One area of interest is its potential use as a treatment for metabolic disorders such as obesity and type 2 diabetes. Further research is needed to determine the safety and efficacy of this compound in human trials. Another area of interest is its potential use in improving cardiovascular health and endurance performance. Future studies should focus on the long-term effects of this compound on cardiovascular health and endurance performance in humans.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea involves the reaction of 3-chlorophenyl isocyanate with 2,3-dihydro-1H-inden-2-amine in the presence of a suitable solvent and catalyst. The reaction yields the desired product, which is then purified using standard procedures.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea has been extensively studied for its potential use in various research applications. It has shown promising results in preclinical studies as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. It has also been investigated for its potential use in improving cardiovascular health and endurance performance.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(2,3-dihydro-1H-inden-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-6-3-7-14(10-13)18-16(20)19-15-8-11-4-1-2-5-12(11)9-15/h1-7,10,15H,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOOKAQJWBPRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4926758.png)

![2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4926770.png)
![N,N-dimethyl-3-({[(2-propyl-5-pyrimidinyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B4926774.png)
![2-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4926781.png)
![[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate](/img/structure/B4926786.png)
![1-(4-fluorophenyl)-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4926811.png)
![3-(methylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926816.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926817.png)
![N-[2-(benzylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4926824.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)
![1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4926845.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)